4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is an organic compound classified within the oxazolidinone family. Characterized by a bromine atom at the 4th position and a fluorine atom at the 2nd position on the phenyl ring, it features a five-membered oxazolidinone ring. Oxazolidinones are known for their diverse biological activities, particularly in medicinal chemistry, where they serve as important intermediates in the synthesis of various pharmaceuticals.
4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one falls under the classification of heterocyclic compounds, specifically oxazolidinones, which are recognized for their roles in antibacterial activity and other therapeutic effects.
The synthesis of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction conditions, improving efficiency in large-scale production.
The molecular structure of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one can be represented as follows:
This structure indicates a combination of aromatic and heterocyclic components that contribute to its chemical properties and reactivity.
The compound's molecular weight is approximately 246.06 g/mol. The presence of bromine and fluorine substituents significantly influences its electronic properties and potential reactivity in various chemical environments .
4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one can participate in several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one primarily involves its ability to inhibit bacterial protein synthesis. This occurs through binding to the bacterial ribosome's 50S subunit, thereby obstructing protein formation essential for bacterial growth.
This mechanism is analogous to other well-known oxazolidinones like linezolid, which are used clinically as antibiotics against Gram-positive bacteria.
The compound exhibits typical characteristics associated with oxazolidinones:
Key chemical properties include:
4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one has several notable applications:
The synthesis of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1479570-10-9) relies on strategically designed intermediates that enable efficient oxazolidinone ring formation. The primary route involves a two-step sequence starting with ethyl 4-bromo-3-fluorophenylcarbamate (3a), which undergoes nucleophilic attack by (R)-epichlorohydrin (4) under basic conditions. This reaction forms a chiral hydroxyethyl intermediate, which subsequently undergoes intramolecular cyclization to construct the oxazolidinone core [1]. The stereochemical integrity at the C4 position is preserved through careful control of reaction kinetics, as epoxide ring-opening proceeds with inversion of configuration. Alternative precursors include 4-bromo-2-fluoroaniline, which may be converted to the corresponding isocyanate prior to epoxide addition, though this route risks urea formation. The electrophilic character of the 4-bromo-2-fluorophenyl moiety enhances the reactivity of these intermediates toward nucleophilic ring-closure, facilitating high regioselectivity during cyclization [1] [7].
Table 1: Key Intermediates for Oxazolidinone Synthesis
Intermediate | Role in Synthesis | Key Structural Features |
---|---|---|
Ethyl 4-bromo-3-fluorophenylcarbamate | Nucleophile for epichlorohydrin ring-opening | Carbamate NH activates toward S~N~2 attack |
(R)-Epichlorohydrin | Electrophile providing oxirane ring | Chiral center dictates C4 stereochemistry |
Halogenated aniline derivative | Precursor for isocyanate formation | Ortho-fluorine directs metalation |
The bromine substituent at the para-position of the phenyl ring in 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one serves as a versatile handle for Pd-mediated cross-coupling, enabling structural diversification. Sonogashira coupling with terminal alkynes is particularly efficient, employing catalytic Pd(PPh~3~)~4~ (2-5 mol%) and CuI (1-2 mol%) in amine bases like triethylamine or diisopropylamine at 60-80°C. This reaction installs alkyne functionalities for further cyclization or conjugation, achieving yields >80% with minimal oxazolidinone ring degradation [3] [7]. Buchwald-Hartwig amination is equally viable using Pd~2~(dba)~3~/XPhos catalytic systems, coupling aryl bromides with primary or secondary amines to yield aminophenyl-oxazolidinones – key intermediates for bioactive molecules. The ortho-fluorine substituent enhances electrophilicity of the aryl halide, accelerating oxidative addition to Pd(0) while remaining inert under these conditions [9]. Microwave-assisted protocols reduce reaction times to <30 minutes while maintaining stereochemical fidelity at the oxazolidinone C4 position.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-(4-Bromo-2-fluorophenyl)oxazolidinone
Reaction Type | Catalytic System | Coupling Partner | Yield Range | Applications |
---|---|---|---|---|
Sonogashira | Pd(PPh~3~)~4~/CuI/Et~3~N | Terminal alkynes | 75-92% | Acetylene-derived antibiotics |
Suzuki-Miyaura | Pd(dppf)Cl~2~/K~2~CO~3~ | Arylboronic acids | 70-88% | Biaryl-based mGluR5 modulators |
Buchwald-Hartwig | Pd~2~(dba)~3~/XPhos/NaO^t^Bu | Secondary amines | 65-85% | Antidepressant scaffolds |
Suzuki-Miyaura coupling transforms this brominated oxazolidinone into biphenyl derivatives essential for pharmaceutical lead optimization. Using Pd(dppf)Cl~2~ (3 mol%) and aqueous K~2~CO~3~ in DMF at 80°C, arylboronic acids with electron-donating or -withdrawing groups couple efficiently (70-88% yield). The ortho-fluorine does not participate competitively due to stronger C-F bond dissociation energy versus C-Br [1] [3]. For Sonogashira-Hagihara reactions, TMS-protected alkynes allow post-coupling deprotection to generate terminal alkynes for further click chemistry. A green chemistry approach utilizes CuI nanoparticles in PEG-400 solvent, enabling catalyst recycling and reducing heavy metal contamination [8]. These reactions diversify the C-ring for structure-activity relationship (SAR) studies, particularly in developing metabotropic glutamate receptor 5 (mGluR5) modulators where the biaryl or aryl-alkyne moiety influences receptor binding affinity [3].
While 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one lacks inherent hydroxymethyl groups, its derivatives often require protection during functionalization. Tert-butyloxycarbonyl (Boc) and acetyl (Ac) groups are employed for amine protection in analogues featuring C5-aminomethyl substituents. For hydroxymethyl-containing variants (e.g., linezolid-like structures), silyl ethers (TBS, TBDPS) withstand cross-coupling conditions but are cleaved by fluoride sources. Benzyl ethers offer orthogonal deprotection via hydrogenolysis but may interfere with Pd-catalysis [6] [10]. In complex syntheses, orthogonal protection schemes combine acid-labile tert-butyl carbamates with base-stable acetates, enabling sequential deprotection for selective conjugation. Sulfonate ester protection (e.g., tosylates) facilitates nucleophilic displacement by azides or amines in antimicrobial oxazolidinone prodrugs [7].
Catalyst selection critically impacts both yield and stereochemical outcomes in oxazolidinone synthesis. Lithium hydroxide in DMF solvent maximizes cyclization yields (65%) during ring closure due to optimal nucleophilicity and solvation of the alkoxide intermediate [1]. For enantioselective routes, Cu(I)-phenanthroline complexes catalyze carboxylative cyclization of propargylamines with CO~2~, forming 5-alkylidene-oxazolidinones with Z-selectivity (>95%) via a multi-metallic mechanism [5] [8]. Immobilized catalysts like IL-OAc@MIL-101-NH~2~ (ionic liquid on metal-organic frameworks) enable solvent-free synthesis of oxazolidinones from cyclic carbonates and anilines at 140°C, achieving 92% yield with five recyclability cycles [8]. Chiral BINAP-Pd complexes control stereoselectivity during hydrogenation of unsaturated precursors, affording enantiomerically pure oxazolidinones (ee >98%) for neurological therapeutics [3].
Table 3: Catalytic Systems for Oxazolidinone Synthesis Optimization
Catalyst | Reaction Type | Temperature | Yield | Stereoselectivity |
---|---|---|---|---|
LiOH/DMF | Oxazolidinone cyclization | RT | 65% | Racemic |
Cu(I)/1,10-Phenanthroline | CO~2~ carboxylation | 60°C | 89% | Z-alkene preference (93:7) |
IL-OAc@MIL-101-NH~2~ | Cyclic carbonate coupling | 140°C | 92% | N/A |
Pd/(R)-BINAP | Asymmetric hydrogenation | 50°C | 78% | 98% ee |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1